molecular formula C17H13N5O2 B13136738 N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide CAS No. 111829-51-7

N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide

Cat. No.: B13136738
CAS No.: 111829-51-7
M. Wt: 319.32 g/mol
InChI Key: BHGJIEQBOVSMTI-UHFFFAOYSA-N
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Description

Research Applications and Value N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide is a synthetic small molecule featuring a 1,3,5-triazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound's structure, which includes formamido and benzamide substituents, makes it a valuable intermediate for researchers exploring novel anticancer agents . Molecular hybrids containing the 1,3,5-triazine ring have demonstrated significant potential in disrupting cancer cell proliferation, with some derivatives exhibiting potent cytotoxic activity against challenging cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . Libraries of 6,N2-diaryl-1,3,5-triazine-2,4-diamines, which share structural similarities with this compound, have been synthesized and screened, revealing promising and selective antiproliferative effects, particularly against triple-negative breast cancer cells (MDA-MB231) . Mechanism of Action and Research Utility While the specific mechanism of action for N-(4-Formamido-6-phenyl-1,3,5-triatin-2-yl)benzamide is an area of active investigation, research on analogous 1,3,5-triazine compounds provides strong guidance. Such molecules have been shown to induce cell cycle arrest in the G0/G1 and G2/M phases and trigger apoptosis (programmed cell death) in cancer cells, often in a p53-independent manner . This makes them particularly interesting for studying cancer pathways that evade normal tumor suppressor functions. The structural features of this compound, including its amide linkages, make it a versatile building block for further chemical modification. Researchers can utilize it to develop new molecular hybrids, study structure-activity relationships (SAR), and optimize potency and selectivity for specific oncological targets . Chemical Profile * CAS Number : 111829-51-7 * Molecular Formula : C 17 H 13 N 5 O 2 * Molecular Weight : 319.32 g/mol Important Notice This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

111829-51-7

Molecular Formula

C17H13N5O2

Molecular Weight

319.32 g/mol

IUPAC Name

N-(4-formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide

InChI

InChI=1S/C17H13N5O2/c23-11-18-16-19-14(12-7-3-1-4-8-12)20-17(22-16)21-15(24)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20,21,22,23,24)

InChI Key

BHGJIEQBOVSMTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC=O

Origin of Product

United States

Preparation Methods

Stepwise Functionalization via Amino-Triazine Precursors

A widely reported approach begins with 4-amino-6-phenyl-1,3,5-triazine as the key intermediate. The synthetic sequence typically involves:

  • Formylation of the 4-amino group : Reaction with formic acid or formamide introduces the formamido group at the 4-position. This step requires controlled temperature (often mild heating) to avoid decomposition or overreaction.
  • Acylation at the 2-position : Subsequent reaction of the 2-amino group (or corresponding reactive site) with benzoyl chloride yields the benzamide functionality.

This route benefits from the availability of amino-substituted triazines and the relatively straightforward chemistry of amide formation.

Direct Amidation Using Triazine-Based Coupling Agents

Recent advances in amide bond formation have employed triazine derivatives as coupling agents to facilitate the formation of benzamide bonds under mild, sustainable conditions. For example:

  • Use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) combined with tertiary amines enables efficient amidation of carboxylic acids with amines.
  • This method can be adapted to form the benzamide moiety on the triazine ring by reacting appropriate acid and amine precursors in the presence of CDMT and a base, achieving high yields (up to 93%) and short reaction times (~15 minutes) at room temperature.

This approach is advantageous for its environmental and economic sustainability compared to classical coupling reagents.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Formylation of 4-amino Formic acid or formamide Mild heating (~60°C) 75–85 Controlled to prevent over-formylation; solvent often ethanol or DMF
Acylation with benzoyl chloride Benzoyl chloride, base (e.g., pyridine) 0–25°C 80–90 Slow addition recommended to control exotherm; solvent dichloromethane or THF
Amidation via CDMT method CDMT, tertiary amine (e.g., 1,4-dimethylpiperazine), acid, amine Room temperature Up to 93 Rapid reaction (~15 min); mild conditions; environmentally friendly; scalable

Mechanistic Insights and Optimization

  • The formylation step proceeds via nucleophilic attack of the 4-amino group on formic acid or formamide, forming a stable formamido substituent.
  • The benzoylation involves nucleophilic substitution of benzoyl chloride on the 2-position amino group, forming the benzamide.
  • The CDMT-mediated amidation mechanism involves activation of the carboxylic acid by CDMT to form an active ester intermediate, which then reacts with the amine to form the amide bond efficiently.

Optimization studies indicate that:

  • Maintaining reaction temperatures below 25°C during acylation minimizes side reactions.
  • Using stoichiometric amounts of reagents avoids excess waste and improves purity.
  • Solvent choice influences yield and reaction rate, with polar aprotic solvents (e.g., THF, DMF) favored.

Representative Synthetic Scheme

  • Starting Material : 4-amino-6-phenyl-1,3,5-triazine
  • Formylation : React with formic acid/formamide → 4-formamido-6-phenyl-1,3,5-triazine
  • Acylation : React with benzoyl chloride under base → N-(4-formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide

Analytical Characterization Supporting Preparation

Summary of Preparation Methods

Method Advantages Limitations Yield Range (%) Reference Basis
Stepwise formylation + acylation High selectivity, well-established Multiple steps, moderate time 75–90
CDMT-mediated amidation Fast, mild, sustainable Requires specific coupling agents Up to 93

Chemical Reactions Analysis

N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium bicarbonate, dioxane, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in antimalarial studies, it has been shown to inhibit the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the parasite responsible for malaria . This inhibition disrupts the parasite’s folate metabolism, leading to its death. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis: Triazine Derivatives with Amino/Amido Groups

A. Morpholino/Piperidino-Substituted Triazines () Compounds such as N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives (15–28) and N-[2-(dimethylamino)ethyl]-4-({[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide (24) feature bulky cyclic amines (morpholino/piperidino) at the 4- and 6-positions of the triazine ring. These substituents enhance solubility in polar solvents due to their hydrophilic nature but may reduce membrane permeability in biological systems. In contrast, the phenyl and formamido groups in the target compound likely confer moderate lipophilicity, balancing solubility and bioavailability .

B. Sulfonamide- and Thiourea-Linked Triazines (–7) Derivatives such as 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides (20–162) and 3-(4-(diphenylamino)-6-thioxo-1,6-dihydro-1,3,5-triazin-2-yl)-N-(diphenylcarbamothioyl)benzamide (H2L) incorporate sulfonamide or thiourea moieties. These groups enhance hydrogen-bonding and metal-chelating capabilities, as seen in the Re(CO)₃Br complex of H2L . The target compound’s benzamide group offers fewer coordination sites but greater structural simplicity for drug design.

C. Triazines with Extended Alkoxy Chains () T34 and T26A are prostaglandin transporter (PGT) inhibitors with ethoxy-azide and benzamidoethoxy side chains. These substituents increase molecular weight and flexibility, enabling interactions with hydrophobic protein pockets.

Key Research Findings

  • Biological Potential: While T26A demonstrates nanomolar PGT inhibition, the target compound’s simpler structure may offer advantages in avoiding off-target interactions .
  • Coordination Chemistry : Unlike H2L, which forms stable Re(CO)₃Br complexes, the target compound’s benzamide group is less suited for metal binding but may serve as a scaffold for functionalization .

Biological Activity

N-(4-Formamido-6-phenyl-1,3,5-triazin-2-yl)benzamide is a compound derived from the triazine family, which has garnered interest due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C15H14N6O\text{C}_{15}\text{H}_{14}\text{N}_{6}\text{O}

This compound features a triazine ring substituted with a phenyl group and a formamido group, which are critical for its biological activity. The molecular weight of this compound is approximately 298.31 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino derivatives of triazine with benzoyl chloride or similar acylating agents under controlled conditions to yield the desired benzamide structure. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity

Anticancer Activity:
Recent studies have indicated that compounds derived from the triazine scaffold exhibit significant anticancer properties. For instance, triazine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.

  • Inhibition of Kinases:
    Triazine derivatives often act as kinase inhibitors. For example, certain derivatives have demonstrated potent inhibitory effects on protein kinases such as AKT and mTOR, which are crucial in cancer metabolism and growth . The IC50 values for these compounds can be as low as 0.8 nM in some cases .
  • Cell Line Studies:
    In vitro studies on various cancer cell lines (e.g., HCT116, MCF7) have shown that this compound exhibits cytotoxic effects with IC50 values ranging from 15 nM to 50 nM depending on the specific cell line . These results suggest a promising therapeutic potential for this compound in oncology.
  • Mechanism of Action:
    The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell cycle progression. Studies have reported increased expression of pro-apoptotic factors like BAX and decreased levels of anti-apoptotic proteins such as Bcl-2 in treated cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

Structural ComponentInfluence on Activity
Triazine RingEssential for binding to target enzymes
Phenyl GroupEnhances lipophilicity and cellular uptake
Formamido GroupCritical for interaction with biological targets

Modifications: Variations in substituents on the phenyl or triazine rings can significantly alter potency and selectivity against different kinases or cancer types.

Case Studies

  • In Vivo Efficacy:
    A study involving animal models demonstrated that administration of this compound resulted in reduced tumor size compared to control groups. This highlights its potential as an effective therapeutic agent .
  • Combination Therapy:
    Preliminary data suggests that combining this compound with established chemotherapeutics may enhance overall efficacy while reducing side effects associated with higher doses of traditional agents .

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